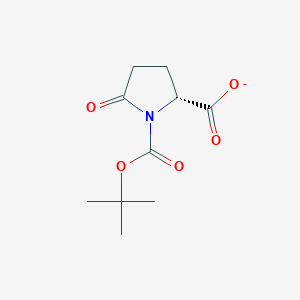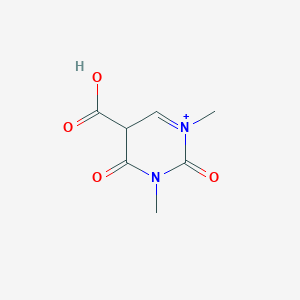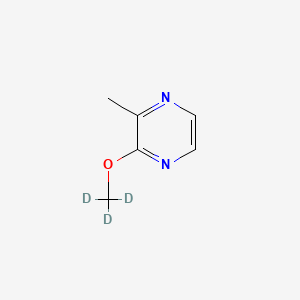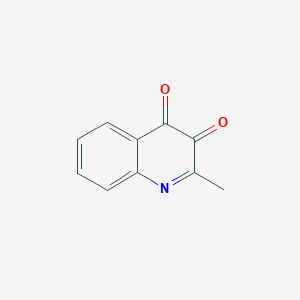
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione typically involves the methylation of purine derivatives. One common method includes the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of substituted purine derivatives.
科学研究应用
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its role in cellular processes and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and influence cellular signaling pathways. For example, it may act as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibit phosphodiesterases (PDEs) 4B/7A .
相似化合物的比较
Similar Compounds
1,3,7,9-tetramethyl-8H-purin-1-ium-2,6-dione: Another methylated purine derivative with similar properties.
1,3,7-trimethylxanthine:
1,3,7-trimethyluric acid: A related compound with distinct metabolic pathways.
Uniqueness
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Its ability to modulate multiple molecular targets makes it a valuable compound for research and therapeutic applications.
属性
分子式 |
C9H13N4O2+ |
|---|---|
分子量 |
209.23 g/mol |
IUPAC 名称 |
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C9H13N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h6H,1-4H3/q+1 |
InChI 键 |
ZKINMOLAUXLIEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2C(=N1)N(C(=O)N(C2=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12361106.png)


![tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12361123.png)
![5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B12361138.png)

![[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12361144.png)
![(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B12361150.png)





